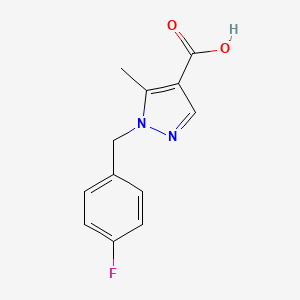

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Treatment Research

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives have been studied for their potential in cancer treatment. Specifically, compounds inhibiting Aurora A kinase, which is a significant target in cancer therapy, have been developed (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Structural Analysis

Extensive research has focused on the synthesis and structural characterization of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives. Studies include the synthesis of fluorocontaining derivatives and investigations into their crystal structures (A. Eleev, A. Kutkin, M. Zhidkov, 2015), (De-Qiang Qi, Jin-zong You, Xue-jie Wang, Yi‐Ping Zhang, 2015).

Biologically Important Derivatives

Research has also delved into biologically important derivatives of pyrazole-4-carboxylic acid, focusing on experimental and theoretical studies. These studies have been pivotal in understanding the chemical and physical properties of these compounds (S. Viveka, G. Vasantha, Dinesha, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2016).

Interaction with GPR39 Agonists

Research has identified kinase inhibitors containing 1H-pyrazole as novel GPR39 agonists. These findings have implications for understanding the allosteric modulation by zinc and expand the potential applications of these compounds in receptor-targeted therapies (Seiji Sato, Xi-Ping Huang, W. Kroeze, B. Roth, 2016).

Drug Design and Molecular Interactions

Further studies have focused on the functionalization reactions of pyrazole-3-carboxylic acid derivatives, providing insights into drug design and molecular interactions. These studies explore the formation of various amides and carboxylates, contributing to a deeper understanding of the chemistry of these compounds (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Coordination Chemistry

Research into coordination chemistry has also been a significant application area, with studies on novel coordination complexes derived from pyrazole-dicarboxylate acid derivatives. These studies are crucial in advancing our knowledge in the field of coordination chemistry and crystallography (S. Radi, A. Yahyi, A. Et‐touhami, A. Jha, N. N. Adarsh, K. Robeyns, Y. Garcia, 2015).

Safety and Hazards

The safety data sheet for 4-fluorobenzoic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

Similar compounds have been developed to act as potential therapeutic agents for disorders mediated by the type-1 cannabinoid receptor (cb1r) .

Mode of Action

It can be inferred from similar compounds that it may involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds undergo major metabolic pathways such as terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety . Minor pathways include epoxidation followed by hydrolysis, hydroxylation at the indazole moiety, and dehydrogenation .

Pharmacokinetics

Similar compounds have been shown to have a half-life of approximately 626 minutes in human liver microsomes . They are rapidly and extensively metabolized, with major metabolites being identified in human urine .

Result of Action

Similar compounds have been reported to elicit cannabimimetic effects similar to plant-derived delta-9-tetrahydrocannabinol (thc), which include altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by its hygroscopic nature . Additionally, the compound’s action and efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the method of administration.

Propriétés

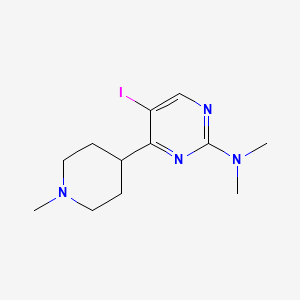

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-11(12(16)17)6-14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANDKAMJYDNFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)

![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)

![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)

![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)

![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)

![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)

![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)